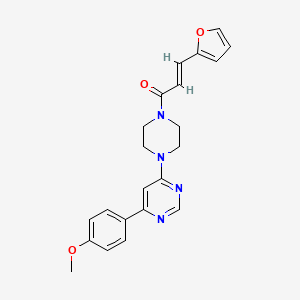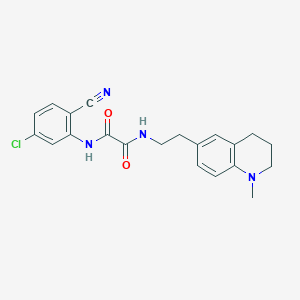![molecular formula C16H10N2OS B2735314 2-Phenylimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde CAS No. 127204-71-1](/img/structure/B2735314.png)
2-Phenylimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenylimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde is a chemical compound with the molecular formula C16H10N2OS . It has been highlighted for its properties of targeting oncogenic Met receptor tyrosine kinase (RTK) signaling .
Synthesis Analysis
The synthesis of 2-Phenylimidazo[2,1-b][1,3]benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of 2-Phenylimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde consists of a phenyl group attached to an imidazo[2,1-b]benzothiazole ring, which is further attached to a carbaldehyde group .Aplicaciones Científicas De Investigación
- Researchers have investigated the anticancer potential of 2-Phenylimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde derivatives. These compounds exhibit cytotoxic effects against cancer cells by interfering with cell cycle progression, inducing apoptosis, and inhibiting key enzymes involved in tumor growth .
- The benzothiazole scaffold has been associated with antimicrobial properties. Scientists have synthesized derivatives of 2-Phenylimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde and evaluated their efficacy against bacteria, fungi, and parasites. These compounds may serve as potential leads for novel antimicrobial agents .
- Some studies suggest that 2-Phenylimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde derivatives exhibit anti-inflammatory activity. They modulate inflammatory pathways, potentially making them useful in managing inflammatory diseases .
- The unique structure of this compound allows it to act as a fluorescent probe or sensor. Researchers have explored its application in detecting specific analytes, such as metal ions or biomolecules, due to its fluorescence properties .
- 2-Phenylimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde derivatives have been employed as building blocks in organic synthesis. Additionally, they serve as catalysts in various reactions, including C–C bond formation and cyclization processes .
- Scientists have investigated the photophysical behavior of this compound. Its absorption and emission properties make it interesting for applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs) or solar cells .
Anticancer Properties
Antimicrobial Activity
Anti-inflammatory Effects
Fluorescent Probes and Sensors
Organic Synthesis and Catalysts
Photophysical Studies
Mecanismo De Acción
The mechanism of action of 2-Phenylimidazo[2,1-b][1,3]benzothiazole derivatives involves targeting the oncogenic Met receptor tyrosine kinase (RTK) signaling. These compounds have been shown to impair in vitro and in vivo tumorigenesis of cancer cells carrying Met mutations. In addition to targeting Met, these compounds alter the phosphorylation levels of the PI3K-Akt pathway, mediating oncogenic dependency to Met .
Direcciones Futuras
The future directions for 2-Phenylimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde and its derivatives involve further investigation as promising anticancer agents. The unusual binding plasticity of the Met active site towards structurally different inhibitors can be exploited to generate drugs able to target Met oncogenic dependency at distinct levels .
Propiedades
IUPAC Name |
2-phenylimidazo[2,1-b][1,3]benzothiazole-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2OS/c19-10-13-15(11-6-2-1-3-7-11)17-16-18(13)12-8-4-5-9-14(12)20-16/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGEHAANCNDDLOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C4=CC=CC=C4SC3=N2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Diethyl 5-[[2-[[4-(4-fluorophenyl)-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2735233.png)




![[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B2735240.png)

![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1-methyltriazol-4-yl)methanone](/img/structure/B2735242.png)
![2-Methyl-6-[(pyridin-3-yl)methoxy]pyridine](/img/structure/B2735244.png)
![6-Bromo-3-(trifluoromethyl)imidazo[1,5-a]pyridine](/img/structure/B2735248.png)
![Methyl 4-[[1-[(4-methylphenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzoate](/img/structure/B2735249.png)
![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)chroman-2-carboxamide](/img/structure/B2735250.png)

